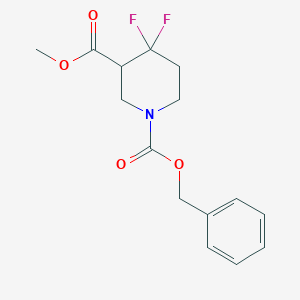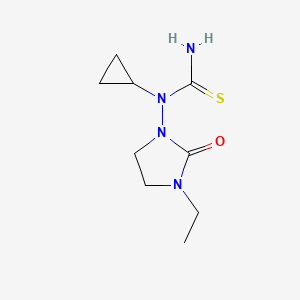![molecular formula C8H7N3O B12817755 N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)
N-(1H-Benzo[d]imidazol-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-Benzo[d]imidazol-2-yl)formamide is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring attached to a formamide group, which imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzo[d]imidazol-2-yl)formamide typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. One common method is the reaction of o-phenylenediamine with formic acid under reflux conditions, leading to the formation of the desired product. Another approach involves the use of formamide as a reagent, where o-phenylenediamine is reacted with formamide in the presence of a catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-Benzo[d]imidazol-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties.
Aplicaciones Científicas De Investigación
N-(1H-Benzo[d]imidazol-2-yl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)formamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds have similar structural features and are studied for their optoelectronic properties.
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: This compound is used in similar applications and has comparable chemical properties.
Uniqueness
N-(1H-Benzo[d]imidazol-2-yl)formamide is unique due to its specific formamide group, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-yl)formamide |
InChI |
InChI=1S/C8H7N3O/c12-5-9-8-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,10,11,12) |
Clave InChI |
BYTSLBARFPXYEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




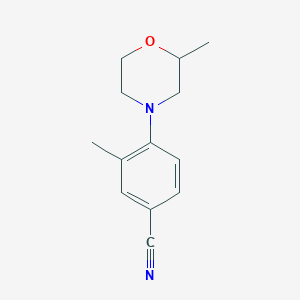
![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate](/img/structure/B12817708.png)
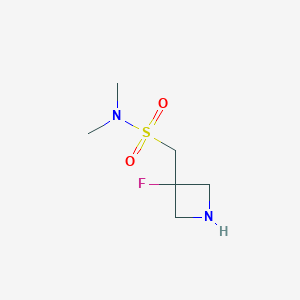
![C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione](/img/structure/B12817717.png)

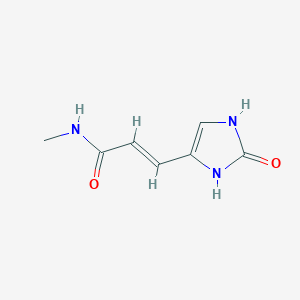

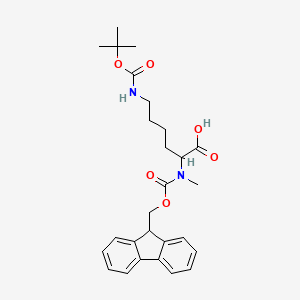

![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)
